5-[(4-{[(furan-2-ylmethyl)amino]methyl}-2-methoxyphenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{[4-({[(FURAN-2-YL)METHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and triethyl phosphite .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-{[4-({[(FURAN-2-YL)METHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole core and the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of nitro groups can yield corresponding amines .
Scientific Research Applications
5-{[4-({[(FURAN-2-YL)METHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[4-({[(FURAN-2-YL)METHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Benzodiazole Derivatives: Compounds with a benzodiazole core, such as 1,3-dimethylbenzodiazole.
Methoxyphenoxy Compounds: Compounds with methoxyphenoxy groups, such as 2-methoxyphenoxyacetic acid.
Uniqueness
The uniqueness of 5-{[4-({[(FURAN-2-YL)METHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H25N3O4 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-[[4-[(furan-2-ylmethylamino)methyl]-2-methoxyphenoxy]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C23H25N3O4/c1-25-19-8-6-17(11-20(19)26(2)23(25)27)15-30-21-9-7-16(12-22(21)28-3)13-24-14-18-5-4-10-29-18/h4-12,24H,13-15H2,1-3H3 |
InChI Key |
DLZQVILUBWTUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)COC3=C(C=C(C=C3)CNCC4=CC=CO4)OC)N(C1=O)C |
Origin of Product |
United States |
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